

Tridemorph: A Technical Guide to its Classification as a Morpholine Fungicide

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Compound of Interest

Compound Name: *Tridemorph*

Cat. No.: *B166831*

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Introduction

Tridemorph is a systemic, eradicant fungicide belonging to the morpholine chemical class.[1] [2] First developed by BASF in the 1960s under the trade name Calixin, it has been a long-standing tool in agriculture for the control of a broad spectrum of fungal pathogens.[3][4][5] Its primary applications include the management of powdery mildew (*Erysiphe graminis*) in cereals and *Mycosphaerella* leaf spot diseases (black and yellow Sigatoka) in bananas.[6] As a systemic fungicide, **Tridemorph** is absorbed by the plant's leaves and roots, allowing for both protective and curative action against fungal infections.[1]

This technical guide provides an in-depth analysis of **Tridemorph**'s classification, its precise biochemical mode of action as a sterol biosynthesis inhibitor, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

Tridemorph is chemically known as 2,6-dimethyl-4-tridecylmorpholine.[4][5] Commercial formulations are typically a reaction mixture of 4-alkyl-2,6-dimethylmorpholine homologs (C11–C14), of which the 4-tridecyl version comprises 60–70%.[7] Its key properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,6-dimethyl-4-tridecylmorpholine	[5]
CAS Number	81412-43-3 (for the mixture)	[8]
Chemical Formula	C ₁₉ H ₃₉ NO (major component)	[4][7]
Molar Mass	297.527 g·mol ⁻¹	[4]
Appearance	Oily liquid with a slight amine aroma	[3]
Melting Point	< 25 °C	[3][5]
FRAC Group	5; G2	[9]
Mode of Action	Sterol Biosynthesis Inhibitor (SBI)	[1][2]

Mechanism of Action

Tridemorph is classified as a Sterol Biosynthesis Inhibitor (SBI), a group of fungicides that disrupt the production of ergosterol, an essential component of the fungal cell membrane.[2][10] The morpholine class, including **Tridemorph**, is distinguished by a mode of action that differs from other prominent SBIs like the azoles (triazoles, imidazoles), which are also known as demethylation inhibitors (DMIs).[2][11]

Dual-Enzyme Target in Ergosterol Biosynthesis

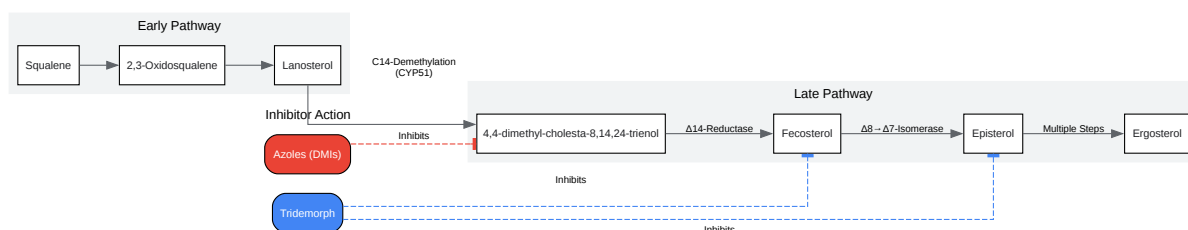
The fungicidal activity of **Tridemorph** stems from its ability to inhibit two specific enzymes in the latter stages of the ergosterol biosynthesis pathway.[1][12] This multi-site inhibition is a key characteristic of morpholine fungicides.[13]

The two primary enzyme targets are:

- Sterol $\Delta 14$ -reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position.[1][12]

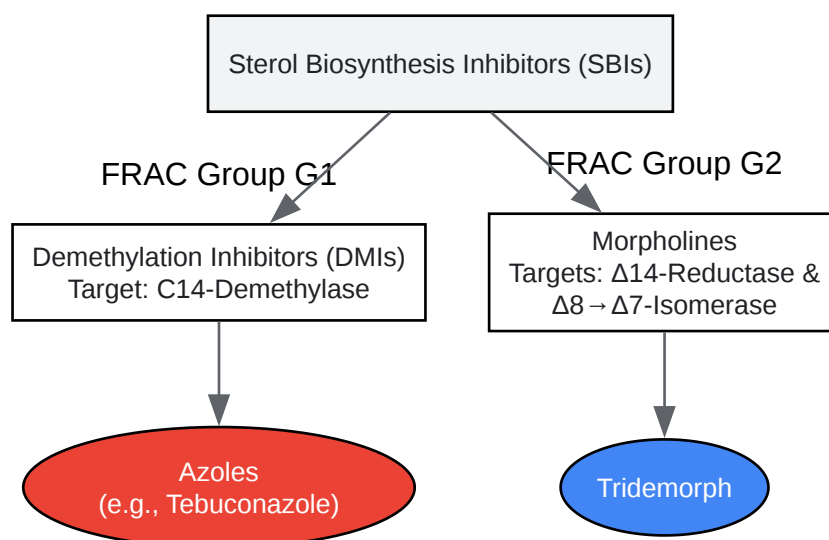
- Sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[1][10][12]

Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of aberrant sterol intermediates, such as $\Delta 8$ -sterols and ignosterol.[10][12] This altered sterol composition disrupts the structural integrity and function of the cell membrane, affecting its fluidity and permeability, which ultimately arrests fungal growth.[8][10]



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Ergosterol biosynthesis pathway and sites of fungicide inhibition.



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Classification of **Tridemorph** among Sterol Biosynthesis Inhibitors.

Antifungal Spectrum and Efficacy

Tridemorph is highly effective against a range of phytopathogenic fungi, with a particular specialization against powdery mildews and Sigatoka leaf spot. Its primary targets include:

- *Erysiphe graminis* (now *Blumeria graminis*): The causal agent of powdery mildew in cereals like wheat and barley.[9][12]
- *Mycosphaerella* spp.: Notably *M. fijiensis* (Black Sigatoka) and *M. musicola* (Yellow Sigatoka) in bananas.[14]
- *Erysiphe betae*: Powdery mildew in sugar beet.[9]
- *Oidium heveae*: Powdery mildew in rubber plants.

Quantitative measures of fungicide efficacy, such as the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50), are determined through in vitro assays. While extensive proprietary data exists, publicly available data is limited. A key study on *Mycosphaerella fijiensis* established approximate inhibitory concentrations based on the inhibition of ascospore germ tube growth.

Fungal Species	Parameter	Value (ppm or µg/mL)	Assay Method	Reference(s)
Mycosphaerella fijiensis	Approx. IC50	0.1	Inhibition of germ tube growth	[2]
Mycosphaerella fijiensis	Approx. IC90	10.0	Inhibition of germ tube growth	[2]

Note: IC50/IC90 (Inhibitory Concentration) values are approximations for reducing germ tube length by 50% or 90%, respectively.

Experimental Protocols

Evaluating the efficacy and mode of action of **Tridemorph** involves standardized laboratory procedures. The following sections detail the methodologies for determining antifungal susceptibility and for analyzing the resulting changes in the fungal sterol profile.

Protocol: In Vitro Antifungal Susceptibility Testing

The Broth Microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi), is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]

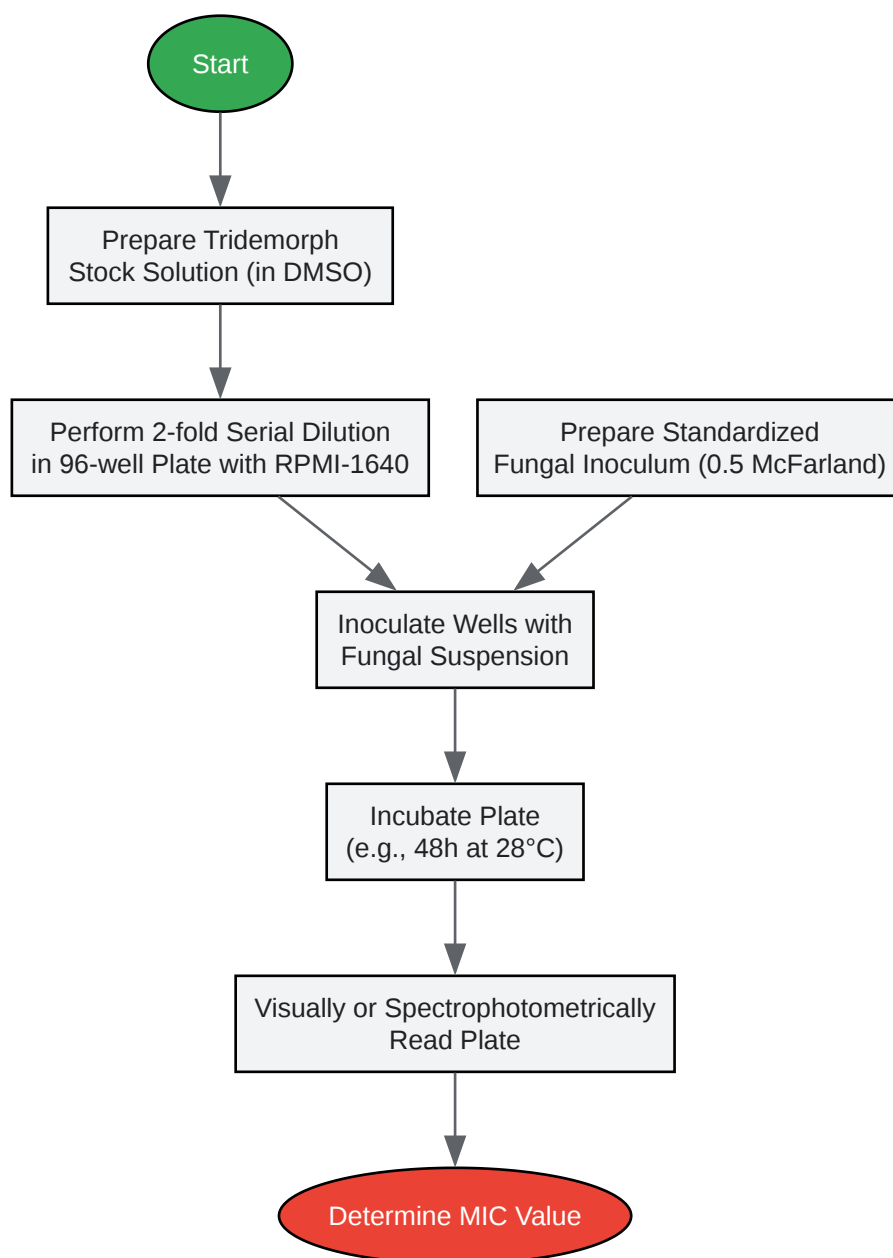
Objective: To determine the lowest concentration of **Tridemorph** that inhibits the visible growth of a target fungus.

Methodology:

- Preparation of **Tridemorph** Stock Solution: A stock solution of **Tridemorph** is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.
- Serial Dilution: In a 96-well microtiter plate, a two-fold serial dilution of the **Tridemorph** stock is performed using a standardized liquid growth medium (e.g., RPMI-1640).[17] This creates a gradient of decreasing fungicide concentrations across the wells.
- Inoculum Preparation: The target fungus is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of spores or hyphal fragments is prepared in sterile

saline and its turbidity is adjusted with a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard, equivalent to approximately $1-5 \times 10^6$ CFU/mL).[14] This suspension is then further diluted in the growth medium to achieve the final target inoculum density.

- Inoculation: Each well of the microtiter plate (containing the **Tridemorph** dilutions) is inoculated with the standardized fungal suspension. Control wells, including a growth control (no fungicide) and a sterility control (no inoculum), are included.
- Incubation: The plate is incubated under optimal conditions for the specific fungus (e.g., 28-35°C for 24-72 hours).[17]
- MIC Determination: Following incubation, the plate is examined for fungal growth (turbidity). The MIC is defined as the lowest concentration of **Tridemorph** at which no visible growth is observed.



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Workflow for Broth Microdilution MIC Assay.

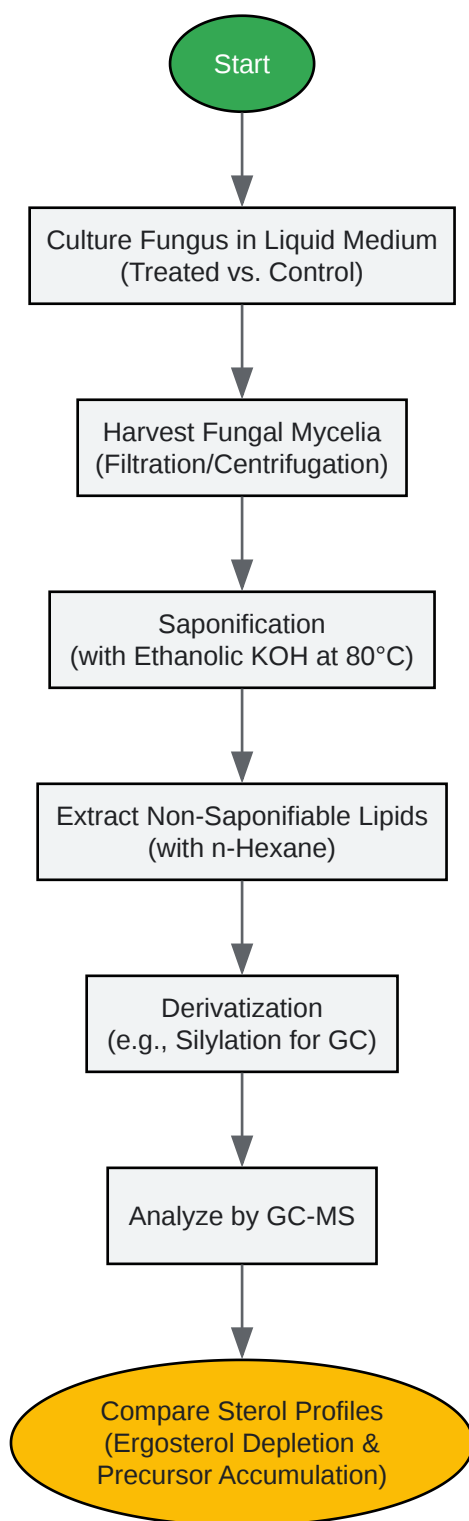
Protocol: Analysis of Fungal Sterol Profile

To confirm that **Tridemorph** inhibits ergosterol biosynthesis, the sterol composition of treated fungal cells is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Objective: To quantify changes in the sterol profile (e.g., ergosterol depletion, precursor accumulation) in fungal cells following exposure to **Tridemorph**.

Methodology:

- **Fungal Culture and Treatment:** The target fungus is grown in a liquid culture medium to generate sufficient biomass. The culture is then treated with a sub-lethal concentration of **Tridemorph** (e.g., near the IC50 value) and incubated for a defined period to allow for changes in sterol metabolism. An untreated culture serves as the control.
- **Cell Harvesting and Saponification:** Fungal mycelia are harvested by filtration or centrifugation. The cells are then subjected to saponification (hydrolysis with a strong base like ethanolic potassium hydroxide) at an elevated temperature (e.g., 80°C). This process breaks down cell lipids and hydrolyzes sterol esters, releasing free sterols.
- **Extraction of Non-Saponifiable Lipids:** The non-saponifiable fraction, which contains the sterols, is extracted from the aqueous mixture using a non-polar solvent like n-hexane or pentane.^[10] The extraction is typically repeated multiple times to ensure complete recovery.
- **Derivatization (Optional but Recommended):** For GC-MS analysis, the hydroxyl group of the sterols is often derivatized (e.g., silylated to form trimethylsilyl (TMS) ethers) to increase their volatility and improve chromatographic separation.^[8]
- **GC-MS Analysis:** The extracted and derivatized sterol sample is injected into a GC-MS system. The gas chromatograph separates the different sterol compounds based on their boiling points and interaction with the column. The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification (by comparing fragmentation patterns to a library) and quantification of each sterol.^[4]
- **Data Analysis:** The chromatograms from the **Tridemorph**-treated and control samples are compared. A successful experiment will show a significant reduction in the ergosterol peak and the appearance or increase of peaks corresponding to precursor sterols (e.g., fecosterol, episterol) in the treated sample.



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Workflow for Fungal Sterol Profile Analysis via GC-MS.

Resistance Profile

The risk of pathogens developing resistance to morpholine fungicides like **Tridemorph** is generally considered low to medium.[2] This is attributed to its multi-site mode of action, inhibiting two separate enzymes. For a pathogen to develop high-level resistance, mutations would likely be required at multiple genetic loci, which is a less probable event compared to the single-gene mutations that can confer resistance to single-site inhibitors.[13] Studies have shown that fungal isolates with resistance to DMI fungicides (targeting C14-demethylase) typically do not exhibit cross-resistance to **Tridemorph**. [1]

Conclusion

Tridemorph is a well-established morpholine fungicide with a highly specific and effective mode of action. Its classification is firmly rooted in its chemical structure and its function as a dual-site inhibitor of ergosterol biosynthesis, targeting both sterol $\Delta 14$ -reductase and $\Delta 8 \rightarrow \Delta 7$ -isomerase. This mechanism distinguishes it from other sterol biosynthesis inhibitors and contributes to its favorable resistance profile. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of **Tridemorph** and the development of new antifungal agents targeting the critical ergosterol pathway.

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